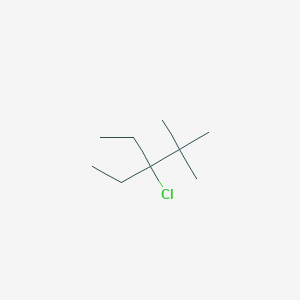
3-Chloro-3-ethyl-2,2-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-ethyl-2,2-dimethylpentane is an organic compound with the molecular formula C9H19Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to a carbon atom in an alkane chain. This compound is characterized by its unique structure, which includes a chlorine atom attached to a carbon that is also bonded to an ethyl group and two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-ethyl-2,2-dimethylpentane typically involves the chlorination of 3-ethyl-2,2-dimethylpentane. This can be achieved through a free radical halogenation reaction, where chlorine gas (Cl2) is used in the presence of ultraviolet light or a radical initiator to replace a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-ethyl-2,2-dimethylpentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3), leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethyl-2,2-dimethyl-1-pentene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes, specifically 3-ethyl-2,2-dimethyl-1-pentene.
Applications De Recherche Scientifique
3-Chloro-3-ethyl-2,2-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.
Medicine: Research into the pharmacological properties of alkyl halides may involve this compound to understand its interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and as a reagent in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-ethyl-2,2-dimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon it is attached to, making it susceptible to nucleophilic attack or base-induced elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2,2-dimethylpentane
- 3-Chloro-3-methyl-2,2-dimethylpentane
- 3-Chloro-3-ethyl-2-methylpentane
Uniqueness
3-Chloro-3-ethyl-2,2-dimethylpentane is unique due to the presence of both an ethyl group and two methyl groups attached to the same carbon atom as the chlorine. This structural arrangement influences its reactivity and the types of reactions it can undergo, distinguishing it from other similar alkyl halides.
Propriétés
Numéro CAS |
86661-53-2 |
|---|---|
Formule moléculaire |
C9H19Cl |
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
3-chloro-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-6-9(10,7-2)8(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
VXAAUICUIBQBAE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
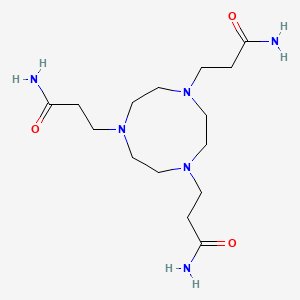
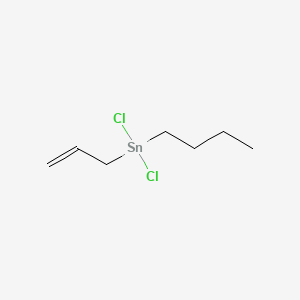

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
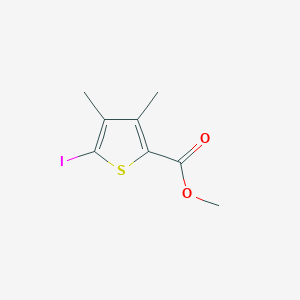
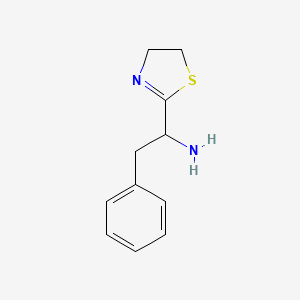
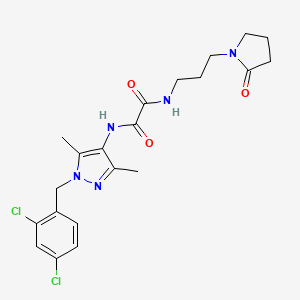
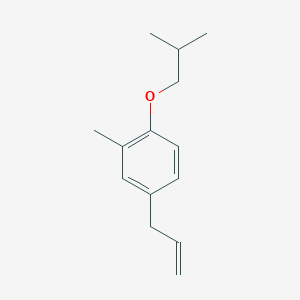
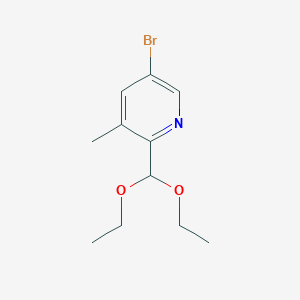
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

